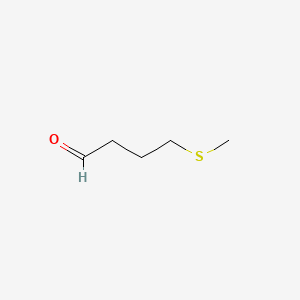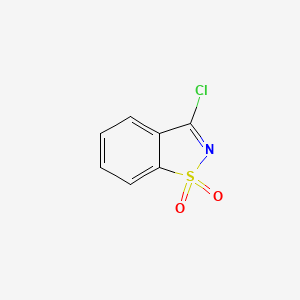![molecular formula C11H9BrN2O3S B1345266 Ethyl-3-[(5-Brom-2-pyrimidinyl)oxy]-2-thiophencarboxylat CAS No. 952182-83-1](/img/structure/B1345266.png)
Ethyl-3-[(5-Brom-2-pyrimidinyl)oxy]-2-thiophencarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate is a chemical compound with the molecular formula C11H9BrN2O3S and a molecular weight of 329.17 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which combines a thiophene ring with a pyrimidine moiety, making it a valuable intermediate in the synthesis of various bioactive molecules.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.
Biology: Used in the study of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-2-pyrimidinol and 2-thiophenecarboxylic acid.
Esterification: The 2-thiophenecarboxylic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl 2-thiophenecarboxylate.
Industrial Production Methods
While specific industrial production methods for Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can target the ester group to form the corresponding alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids.
Wirkmechanismus
The mechanism of action of Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the ester group can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The thiophene and pyrimidine rings provide structural stability and facilitate binding to the target molecules .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate can be compared with similar compounds such as:
Ethyl 3-[(5-chloro-2-pyrimidinyl)oxy]-2-thiophenecarboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.
Ethyl 3-[(5-fluoro-2-pyrimidinyl)oxy]-2-thiophenecarboxylate: Contains a fluorine atom, potentially altering its electronic properties and biological activity.
Ethyl 3-[(5-iodo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate: The presence of an iodine atom can significantly change its reactivity and interaction with biological targets.
Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not facilitate as effectively .
Eigenschaften
IUPAC Name |
ethyl 3-(5-bromopyrimidin-2-yl)oxythiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c1-2-16-10(15)9-8(3-4-18-9)17-11-13-5-7(12)6-14-11/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKVNDCHTCXKET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)OC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














